(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Fragment-Based Drug Discovery FBDD Solubility Prediction

Source (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) for your medicinal chemistry programs. This specific 1-methyl-5-phenyl-3-hydroxymethyl regioisomer is validated in nanomolar NK-3 receptor antagonists (US Patent US10544150) and documented pyrazolopyridine syntheses (Nayak et al., RSC Adv. 2012). The primary alcohol handle supports esterification, oxidation, or etherification diversification. Included in commercial fragment screening collections. Do not substitute unvalidated regioisomers—verify the exact substitution pattern to preserve synthetic reproducibility and patent-established SAR. Request pricing now.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 124344-98-5
Cat. No. B055192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
CAS124344-98-5
Synonyms(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHANOL
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CO)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
InChIKeyZMDMCKKOZJKHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol: Fragment-Based Sourcing and Procurement Guide


(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) is a small-molecule pyrazole derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is categorized as a fragment molecule and serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound features a primary alcohol functional group attached to the 3-position of a 1-methyl-5-phenyl-1H-pyrazole core, making it amenable to further derivatization via esterification, oxidation, or etherification. Commercially, it is available from multiple suppliers at standard purities of 97-98%, with established physical properties including a melting point of 95-97°C and a predicted density of 1.14 g/cm³ [2].

Why Substituting (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol with Generic Analogs Can Derail Your Research


The substitution pattern on the pyrazole ring—specifically the 1-methyl, 5-phenyl, and 3-hydroxymethyl arrangement—determines both the compound's synthetic utility and its downstream performance in target applications. The regioisomeric analog (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 864068-97-3) differs only in the placement of the phenyl and hydroxymethyl groups but is distinct in both chemical behavior and available commercial sourcing [1]. The non-methylated analog (5-phenyl-1H-pyrazol-3-yl)methanol (CAS 179057-19-3) lacks the N1-methyl group, which alters hydrogen-bonding capacity and nucleophilicity of the pyrazole nitrogens [2]. More critically, the target compound serves as the core scaffold for derivatives with reported nanomolar-range biological activity against specific receptors—a feature not transferable to structurally similar but unvalidated analogs. Substituting a generic pyrazole building block without verifying the exact substitution pattern risks compromising synthetic reproducibility, losing access to established reaction protocols, and forfeiting structure-activity relationships documented in patent literature.

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol: Head-to-Head and Cross-Study Quantitative Differentiation Data


Fragment Rule-of-Three Compliance Versus Non-Methylated Analog: Solubility and LogP Differentiation

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) possesses a calculated LogP value of approximately 1.58 and a topological polar surface area (TPSA) of 38.05 Ų [1]. In comparison, its non-methylated analog (5-phenyl-1H-pyrazol-3-yl)methanol (CAS 179057-19-3) exhibits a calculated LogP of 1.00 and a TPSA of 50.94 Ų due to the presence of an additional hydrogen-bond donor at the N1 position [2]. The methylated derivative shows a 0.58 unit increase in LogP, indicating higher lipophilicity and potentially improved membrane permeability. Both compounds fall within the Astex Rule of Three (molecular weight <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3), making them suitable fragment screening candidates, but the differential LogP offers a distinct physicochemical profile for library design.

Fragment-Based Drug Discovery FBDD Solubility Prediction

NK-3 Receptor Affinity of Core Scaffold-Derived Compound: Evidence from Patent Literature

A derivative of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, specifically the compound identified as US10544150 Compound 222 (BDBM430799) incorporating the 1-methyl-5-phenyl-1H-pyrazol-3-yl core scaffold, demonstrates a binding affinity (Ki) of <500 nM against the human neuromedin-K (NK-3) receptor in an in vitro radioligand competition assay using the NK-3 selective antagonist SB222200 [1]. While direct affinity data for the parent alcohol are not available in the literature, this sub-500 nM Ki for a derivative establishes that the core scaffold is compatible with high-affinity target engagement at therapeutically relevant concentrations. The regioisomeric core (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol has not been similarly validated in NK-3 receptor patent literature, making the 5-phenyl substitution pattern the validated scaffold for this target class.

Neurokinin Receptor NK-3 Antagonist GPCR Ligand

Validated Synthetic Application: Copper-Mediated Intramolecular Amination to Pyrazolopyridines

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol has a documented and reproducible application in the preparation of pyrazolopyridines via copper-mediated intramolecular amination and oxidation of primary allylamines, as reported by Nayak et al. (2012, RSC Advances) [1]. This synthetic route is specifically established for the 1-methyl-5-phenyl substitution pattern. While pyrazolopyridine synthesis can theoretically be attempted with various pyrazole alcohols, the reaction conditions and yields reported in the primary literature are optimized for and validated with this exact compound. The analogous non-methylated (5-phenyl-1H-pyrazol-3-yl)methanol or regioisomeric variants may exhibit different reactivity profiles under the same copper-catalyzed conditions due to altered N-coordination capacity and steric environment at the pyrazole ring.

Heterocyclic Synthesis Copper Catalysis Pyrazolopyridine

Molecular Weight and LogP Differentiation from Regioisomeric Analog for Fragment Library Selection

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) and its regioisomer (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 864068-97-3) share identical molecular formulas (C₁₁H₁₂N₂O) and molecular weights (188.23 g/mol) but differ in substitution pattern [1]. The 5-phenyl regioisomer places the phenyl group adjacent to the N1-methyl group, creating a distinct steric and electronic environment at the pyrazole ring compared to the 3-phenyl variant. Both compounds are commercially available as fragment molecules for FBDD applications, but the 5-phenyl substitution pattern (target compound) is specifically represented in the ChEBI database (CHEBI:194857) and has more extensive commercial sourcing across Thermo Fisher, TargetMol, and Maybridge product lines [2]. This broader commercial availability translates to more reliable supply chains and documented purity specifications (97-98% standard) compared to the regioisomer, which has fewer validated suppliers.

Fragment-Based Screening Chemical Diversity Library Design

Recommended Applications for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion for NK-3 Receptor and GPCR Target Campaigns

Include (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in fragment screening libraries targeting neuromedin-K (NK-3) receptor or related GPCRs. The core scaffold has demonstrated compatibility with sub-500 nM target engagement in derivative compounds, as documented in US Patent US10544150 [1]. The compound's calculated LogP of 1.58 and TPSA of 38.05 Ų align with fragment library design guidelines, offering a balanced physicochemical profile for hit identification and subsequent fragment growing or linking campaigns.

Synthesis of Pyrazolopyridine Heterocycles via Copper-Mediated Amination

Employ (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a validated starting material for the preparation of pyrazolopyridine scaffolds using copper-mediated intramolecular amination and oxidation protocols, as described by Nayak et al. (RSC Advances, 2012) [1]. This application leverages literature-validated reaction conditions optimized specifically for the 1-methyl-5-phenyl substitution pattern, reducing method development time and improving synthetic reproducibility.

Core Scaffold for Structure-Activity Relationship (SAR) Exploration Around 1,3,5-Trisubstituted Pyrazoles

Utilize (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a central building block for generating focused libraries of 1,3,5-trisubstituted pyrazoles. The primary alcohol at the 3-position provides a versatile handle for diversification (esterification, oxidation to aldehyde, conversion to halide or amine), while the fixed 1-methyl and 5-phenyl groups maintain a consistent core. This scaffold has demonstrated tractable chemistry in medicinal chemistry campaigns, as evidenced by its inclusion in commercial fragment collections (TargetMol Fr12608, Maybridge CC46509) and its representation in the ChEBI ontology (CHEBI:194857) [1][2].

Coordination Chemistry and Photoluminescent Material Precursor

Consider (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a precursor for pyrazolate ligands in cyclic trinuclear copper(I) complex synthesis. The 3-methyl-5-phenyl substitution pattern on the pyrazole ring (accessible via functional group interconversion of the target compound) has been shown to influence solid-state structure and photoluminescence properties in copper complexes, inducing smaller structural distortions and a red-shift in emission due to intermolecular cuprophilic interactions [1]. This establishes the target compound as a viable entry point for materials chemistry applications involving pyrazolate-bridged polynuclear metal complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.